Galanganone B
Overview
Description
Galanganone B is a high-purity natural product extracted from the rhizomes of Alpinia galanga . It belongs to the class of compounds known as chalcones .
Molecular Structure Analysis
Galanganone B has a molecular formula of C34H40O6 and a molecular weight of 544.68 g/mol . Its IUPAC name is (E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one .. It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Antioxidant and Anticholinergic Properties : A study on Alpinia officinarum Hance, a close relative of Alpinia galanga, showed marked antioxidant and anticholinergic effects. This suggests potential uses in treatments that leverage these properties (Köse, Gülçin, Gören, Namieśnik, Martínez-Ayala, & Gorinstein, 2015).
Medicinal and Pharmacological Potential : Galangal, including Alpinia galanga, is appreciated for its potential applications in food and medicine, with usage in herbal medicines against diseases like hemorrhoids, abnormal menstruation, abdominal discomfort, and inflammation (Das, Patra, Gonçalves, Romano, Gutiérrez-Grijalva, Heredia, Talukdar, Shome, & Shin, 2020).
Effect on Spermatogenesis : Alpinia galanga has been shown to significantly increase sperm percentage, viability, motility, and testosterone hormone in male rats, indicating its potential use in enhancing reproductive health (Mazaheri, Shahdadi, & Nazari Boron, 2014).
Antibacterial Activity : The methanol-phase extract from the rhizomes of Alpinia officinarum Hance displayed significant antibacterial activity against several pathogenic bacteria, suggesting its potential in developing natural antibacterial products (Fu, Wang, Sun, Xu, & Chen, 2022).
Anticancer Properties : Alpinia officinarum has shown potent anticancer agents, indicating a future for these compounds in cancer treatment (Reid, Wright, & Omoregie, 2016).
Neuroprotective Effect : Alpinia galanga fractions showed a neuroprotective effect in Alzheimer's type of amnesia in mice, indicating potential therapeutic applications for neurodegenerative diseases (Singh, Alagarsamy, Diwan, Kumar, Nisha, & Reddy, 2011).
Safety and Hazards
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dodec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H40O6/c1-3-4-5-6-7-8-9-10-11-12-28(25-16-20-27(36)21-17-25)32-30(38)23-31(40-2)33(34(32)39)29(37)22-15-24-13-18-26(35)19-14-24/h11-23,28,35-36,38-39H,3-10H2,1-2H3/b12-11+,22-15+/t28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLDQJNCARJUPM-RECGWBGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanganone B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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